![molecular formula C12H14N2OS B2810485 4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline CAS No. 937607-47-1](/img/structure/B2810485.png)

4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

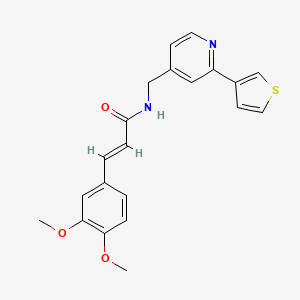

“4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline” is a research chemical . It has a close relative compound “3-Iodo-4-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]aniline” with a molecular formula of C12H13IN2OS .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, thiazole derivatives have been synthesized by various methods . For instance, a new series of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol have been synthesized by a click reaction of 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene followed by reduction with sodium borohydride .科学的研究の応用

Synthesis and Antimicrobial Activities

- The synthesis of thiazole derivatives, including those similar to "4-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]aniline," has been explored for their potential antimicrobial activities. For instance, Wardkhan et al. (2008) investigated the synthesis of thiazoles and their fused derivatives, demonstrating antimicrobial activity against bacterial and fungal strains (Wagnat W. Wardkhan et al., 2008).

Photophysical Properties and Electrochromic Applications

- Research by Yenilmez et al. (2013) focused on the synthesis of novel metallo-phthalocyanines bearing thiazole units. These compounds exhibit interesting photophysical properties and have potential applications in fluorescence quenching studies, indicating their use in sensing and imaging applications (H. Y. Yenilmez et al., 2013).

Fluorescent Properties for Biological Imaging

- Banoji et al. (2022) described the facile synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines showing significant antibacterial and antifungal activity. Some of these compounds exhibited emissions in the redshift region, suggesting potential as fluorescence probes in biological imaging (Venkateswarlu Banoji et al., 2022).

Synthesis of Fused Derivatives and Their Applications

- The research also extends to the synthesis of fused derivatives of thiazole compounds, which are explored for their various biological and chemical applications. This includes studies on their reactivity towards different reagents and the potential formation of novel compounds with specific functionalities.

Electrochromic Materials

- Li et al. (2017) synthesized novel electrochromic materials employing nitrotriphenylamine units and different thiophene derivatives as donors. These materials exhibited outstanding optical contrasts, high coloration efficiencies, and fast switching speeds, making them suitable for applications in the near-infrared region (Shuai Li et al., 2017).

将来の方向性

Thiazole derivatives, including “4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline”, could be further explored for their potential biological activities. Their synthesis methods could be optimized, and their mechanisms of action could be further investigated. These compounds could assist in the development of lead compounds as a treatment against microbial infection .

作用機序

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Some thiazole compounds have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand cracks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole compounds have been associated with significant analgesic and anti-inflammatory activities .

Result of Action

Thiazole compounds have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

特性

IUPAC Name |

4-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-9-12(16-8-14-9)6-7-15-11-4-2-10(13)3-5-11/h2-5,8H,6-7,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDFJMOXJAGKQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCOC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2810405.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2810411.png)

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2810412.png)

![3-{1-[4-(Thiophen-2-yl)-1,3-thiazole-2-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2810414.png)

![N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2810415.png)

![2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2810421.png)

![5-[(2-Ethylpiperidin-1-yl)carbonyl]-1-isopropyl-1H-pyrazol-3-amine](/img/structure/B2810423.png)

![4-{2-[(2,4-Difluorophenyl)amino]-1,3-thiazol-4-yl}benzene-1,3-diol](/img/structure/B2810424.png)